2-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic compound frequently utilized in organic chemistry research. It serves as a versatile building block in the synthesis of more complex molecules, particularly those with potential biological activities. [] Its structure contains a pyrimidine ring core, a common heterocycle found in many natural products and pharmaceuticals, making it a valuable scaffold in medicinal chemistry research. []
One method of synthesizing 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves a multi-step process starting with the reaction of 6-hydrazinyl-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione with ethoxymethylenemalononitrile. [] This reaction yields 5-amino-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile, which can then be further modified to produce the desired 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide. [] Specific details of the subsequent steps and reaction conditions are not explicitly mentioned in the provided literature.
The provided literature focuses on utilizing 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide as a building block in synthesizing larger molecules rather than analyzing its individual chemical reactivity. One example is its reaction with monosaccharide aldoses, resulting in the stereoselective formation of β-N-glycosides. [] These glycosides were subsequently acetylated to yield their corresponding acetylated derivatives. [] This example showcases the compound's ability to participate in nucleophilic substitution reactions and form glycosidic bonds.
2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has been explored for its antiviral activity against hepatitis B virus (HBV). [] Derivatives synthesized from this compound, specifically β-N-glycosides, exhibited moderate to high activity against HBV in vitro. [] This finding suggests its potential use as a starting point for developing novel antiviral agents.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1